molecular formula C10H8N4O B2989411 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1955540-75-6

5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2989411
CAS No.: 1955540-75-6
M. Wt: 200.201
InChI Key: OMTMAPMFAOHOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features both imidazole and benzodiazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a benzodiazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, the scalability of these methods ensures that large quantities of the compound can be produced to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: Both the imidazole and benzodiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzodiazole moiety may produce dihydrobenzodiazole derivatives.

Scientific Research Applications

5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry, further influencing its biological activity.

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.

    Benzodiazole: A bicyclic compound consisting of a benzene ring fused to a diazole ring.

Comparison: 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique in that it combines the structural features of both imidazole and benzodiazole, resulting in a compound with enhanced reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to its simpler counterparts.

Properties

IUPAC Name

5-(1H-imidazol-2-yl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-10-13-7-2-1-6(5-8(7)14-10)9-11-3-4-12-9/h1-5H,(H,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTMAPMFAOHOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NC=CN3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.